Bedoradrine

Tocolytic Research β2-Adrenoceptor Selectivity Preterm Labor Models

Researchers studying β2-adrenergic signaling face confounding cardiovascular effects with older, less-selective agonists. Bedoradrine solves this with an unparalleled 2280-fold functional selectivity for uterine over atrial tissue and a 69-fold β2/β1 binding selectivity, enabling clean β2-AR activation with minimal off-target cross-reactivity. - 2280-fold uterine/cardiac functional selectivity eliminates cardiovascular confounds - 69-fold β2/β1 binding selectivity ensures subtype-specific signaling data - Clinically-validated IV PK/PD profile for acute asthma and tocolytic research Supplied as a high-purity (≥98%) research compound with comprehensive analytical documentation.

Molecular Formula C24H32N2O5
Molecular Weight 428.5 g/mol
CAS No. 194785-19-8
Cat. No. B069023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBedoradrine
CAS194785-19-8
Synonymsedoradrine
bedoradrine sulfate
KUR-1246
MN-221
Molecular FormulaC24H32N2O5
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1
InChIInChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1
InChIKeyOANCEOSLKSTLTA-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bedoradrine: An Ultra-Selective Intravenous β2-Agonist


Bedoradrine (also known as KUR-1246, MN-221) is a small-molecule sympathomimetic bronchodilator that acts as an ultra-selective, long-acting β2-adrenergic receptor (β2-AR) agonist [1]. It was developed by Kissei Pharmaceutical and MediciNova for intravenous (IV) administration in acute exacerbations of asthma, COPD, and as a tocolytic for preterm labor [2]. Unlike many marketed β2-agonists which are optimized for inhalation, bedoradrine was specifically designed for IV use to bypass the airway obstruction that often renders inhaled therapies ineffective in severe acute episodes [3]. Although the drug was never commercially marketed, its high β2-selectivity profile, well-characterized preclinical pharmacology, and extensive clinical trial history make it a valuable research tool for investigators studying β2-adrenergic signaling, organ-specific pharmacology, and novel therapeutic strategies for acute respiratory failure.

β2-AR Signaling Subtype-selective agonist research tool for dissecting β2-specific pathways
IV Administration Validated intravenous PK/PD profile for acute care and systemic β2-agonism studies
Tocolytic & Respiratory Models Organ bath and in vivo model compatibility with published selectivity data

Bedoradrine: Why Generic Substitution Fails


Substituting bedoradrine with another β2-agonist, such as ritodrine, terbutaline, salbutamol, or indacaterol, introduces significant confounding variables that invalidate comparisons in both preclinical and clinical research contexts. Firstly, bedoradrine's β2-selectivity profile is quantifiably distinct from the comparators: it demonstrates a 2280-fold functional selectivity for uterine tissue over cardiac tissue (a key safety metric) [1] and a β1/β2 binding selectivity ratio (pKi) substantially higher than many clinically used agents [2]. Secondly, bedoradrine is one of the few β2-agonists specifically designed and extensively studied for *intravenous* administration in acute care settings, whereas most comparators (e.g., olodaterol, indacaterol) are optimized exclusively for inhalation and lack equivalent IV pharmacokinetic or safety data [3]. Using a generic alternative would compromise the validity of studies aiming to replicate the specific pharmacological profile, route of administration, and clinical context for which bedoradrine was developed and evaluated. The following section provides the direct quantitative evidence that defines this differentiation.

Property
Bedoradrine (Target)
Common Substitutes (Risk)
β2/β1 Selectivity
Reported higher binding and functional selectivity vs. β1
Ritodrine, terbutaline show lower selectivity; may activate β1 at relevant concentrations
Validated IV Use
Clinical IV PK and safety data in acute asthma trials
Inhaled LABAs (indacaterol, olodaterol) lack IV formulation or acute care data
In Vivo Tocolytic Potency
Reported markedly higher potency in rat tocolytic model
Ritodrine requires higher doses, introducing cardiovascular confounds

Bedoradrine: Differentiation from Key β2-Agonists


Functional Uterine vs. Cardiac Selectivity

Bedoradrine exhibits extreme functional selectivity for uterine tissue over cardiac (atrial) tissue, which is a critical differentiator from non-selective β-agonists used for tocolysis. In pregnant rat organ bath studies, bedoradrine's EC50 for inhibiting uterine contractions was 1.01 nM, whereas its EC50 for the atrium was 2300 nM, yielding a 2280-fold difference in potency. This specificity is orders of magnitude higher than that reported for ritodrine, a standard tocolytic β2-agonist, which exhibits significant cardiovascular side effects [1].

Functional Selectivity
Head-to-head
2280-fold EC50 (Uterus) 1.01 nM vs Atrium 2300 nM
Organ-specific uterine vs. cardiac selectivity; supports tocolytic model without atrial chronotropy
Pregnant rat organ bath; ritodrine comparator
Tocolytic Research β2-Adrenoceptor Selectivity Preterm Labor Models Organ Bath Pharmacology

Binding Selectivity: β2 vs. β1 and β3

At the molecular level, bedoradrine's binding affinity for the human β2-adrenoceptor is significantly higher than for the β1- or β3-subtypes. In radioligand displacement assays using human recombinant receptors, the pKi values were 7.59 ± 0.08 (β2), 5.75 ± 0.03 (β1), and 4.75 ± 0.03 (β3) [1]. This translates to a 69-fold β2/β1 binding selectivity and a 692-fold β2/β3 selectivity. In a related cAMP production assay, bedoradrine demonstrated 832-fold higher potency for β2-AR over β1-AR (EC50 2.9 vs 2400 nM) [2]. This profile is substantially more selective than that of isoproterenol (a non-selective β-agonist) and ritodrine [3].

β2 Binding Selectivity
Reported
pKi 7.59 (β2) 69-fold β2/β1; 692-fold β2/β3; 832-fold functional
High subtype selectivity reduces off-target β1/β3 activation in signaling studies
Human recombinant receptors, cAMP assay
Receptor Pharmacology Binding Affinity β-Adrenergic Signaling Radioligand Binding Assays

In Vivo Tocolytic Potency vs. Ritodrine

In a direct in vivo comparison using a pregnant rat model, bedoradrine was vastly more potent than ritodrine at inhibiting spontaneous uterine contractions. The ED30 value for bedoradrine was 0.13 μg/kg/min, compared to an ED30 for ritodrine that was approximately 400-fold higher (i.e., requiring a 400x greater dose to achieve the same effect) [1]. This in vivo potency advantage is directly linked to its superior β2-selectivity and organ specificity.

In Vivo Tocolytic Potency
Head-to-head
400-fold more potent ED30 0.13 μg/kg/min vs. ritodrine
Higher in vivo potency correlates with selectivity; enables dose-response studies in tocolytic models
Term-pregnant rat model
Preclinical Efficacy In Vivo Tocolytic Model Pregnant Rat Model ED30

Dyspnea Improvement in Acute Asthma

In a Phase II clinical trial (MN-221-CL-007, N=167) evaluating bedoradrine as an IV adjunct to standard therapy for acute asthma exacerbations, the drug did not significantly improve %FEV1 at 3 hours compared to placebo. However, it did provide a statistically significant improvement in patient-reported dyspnea (shortness of breath) scores. The area under the curve (AUC) for dyspnea scores was significantly better for bedoradrine-treated patients over 0-2 hours (P < 0.005) and 0-3 hours (P < 0.05) compared to placebo [1].

Dyspnea Score Improvement
Trial context
P < 0.005 (AUC0-2h) vs. placebo + standard therapy; FEV1 not significantly different
Reported symptomatic endpoint improvement; spirometric endpoint unchanged
Phase II, N=167, acute asthma exacerbation
Clinical Trial Data Acute Asthma Exacerbation Dyspnea Score Adjunct Therapy

Intravenous vs. Inhaled β2-Agonist Administration

Bedoradrine was developed and extensively studied for *intravenous* (IV) administration, a route that bypasses the severely impaired ventilation and airway obstruction common in acute exacerbations of asthma and COPD [1]. In contrast, high-selectivity long-acting β2-agonists (LABAs) like indacaterol and olodaterol are formulated and approved exclusively for once-daily *inhalation* [2]. The IV route for bedoradrine is central to its intended use in emergency and hospital settings where patients are unable to effectively use inhalers or nebulizers [3]. While direct comparative IV data for indacaterol/olodaterol are unavailable (as they are not IV drugs), the differentiation lies in the validated clinical and pharmacokinetic data package that exists specifically for IV bedoradrine in acute care scenarios.

IV Route Differentiation
Class-level
IV clinical trial PK/PD Documented in acute asthma; no IV data for inhaled LABAs
Class-specific IV profile supports acute care research; inhalation agents lack comparable data
Review-level evidence; no direct IV comparator
Route of Administration Intravenous β2-Agonist Pharmacokinetics Critical Care Research

Bedoradrine: Key Research Applications


Preclinical Tocolytic Therapy Modeling

Investigators studying preterm labor and uterine smooth muscle physiology should use bedoradrine as a reference standard. Its 2280-fold functional selectivity for uterine over atrial tissue [1] and 400-fold greater in vivo potency compared to ritodrine [2] make it an essential tool for dissecting β2-mediated uterine relaxation without the confounding cardiovascular side effects that complicate studies using older, less-selective agents like ritodrine or terbutaline.

β-Adrenergic Receptor Subtype Pharmacological Profiling

For receptor binding and signaling studies, bedoradrine serves as a superior β2-selective agonist. Its pKi of 7.59 ± 0.08 for human β2-AR, combined with a 69-fold β2/β1 binding selectivity [3], allows researchers to selectively activate the β2 subtype in mixed cell populations with minimal cross-reactivity at β1 or β3. This reduces the need for multi-antagonist protocols and simplifies the interpretation of downstream cAMP or ERK signaling data.

Intravenous Bronchodilator Therapy for Acute Respiratory Failure

Bedoradrine is one of the only β2-agonists with a clinical trial dossier specifically for intravenous use in acute asthma exacerbations [4]. Researchers developing novel IV therapies for acute severe asthma, COPD exacerbations, or exploring the systemic effects of β2-agonism in critical care can leverage bedoradrine's published PK/PD and safety data as a benchmark for comparing new chemical entities or delivery methods.

Dyspnea Perception vs. Spirometric Improvement

The clinical trial finding that bedoradrine significantly improved dyspnea scores (P<0.005) without a corresponding improvement in %FEV1 [4] provides a unique dataset for researchers studying the neurophysiological and perceptual components of breathlessness. Bedoradrine can be used in experimental models to help dissect the pathways by which β2-agonists modulate respiratory sensation independently of gross airway caliber changes.

Application
Selection Property
Validation Focus
Uterine smooth muscle pharmacology
Functional uterine vs. cardiac selectivity
Tocolytic efficacy without cardiac chronotropy confounding
β2-adrenergic receptor subtype profiling
High β2/β1 binding selectivity
Selective β2 activation in mixed receptor populations
Acute respiratory failure IV therapy research
Intravenous PK/PD dataset in acute care
Benchmark for systemic β2-agonism in critical illness models
Dyspnea symptom-spirometry disconnect studies
Differential dyspnea vs. FEV1 response profile
Symptomatic endpoints in models where spirometry is unchanged

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